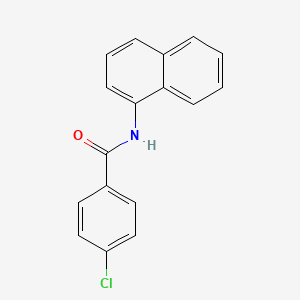

4-chloro-N-(naphthalen-1-yl)benzamide

Description

4-Chloro-N-(naphthalen-1-yl)benzamide (CAS: 96963-52-9) is a benzamide derivative featuring a chloro substituent at the para position of the benzoyl ring and a naphthalen-1-yl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₂ClNO (MW: 281.74 g/mol). This compound serves as a precursor or intermediate in the synthesis of heterocyclic systems, such as 4H-1,3,5-oxadiazines, through reactions with thioureas and carbodiimides . Its structural versatility makes it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-chloro-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWRPJFSMOZFIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(naphthalen-1-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with naphthalen-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of 4-chloro-N-(naphthalen-1-yl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

4-chloro-N-(naphthalen-1-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Key structural analogs differ in substituents on the benzoyl ring or the amide-attached aryl/alkyl group. These modifications influence electronic properties, solubility, and biological activity:

Key Observations :

Spectral and Analytical Data

- Mass Spectrometry : The presence of chlorine (³⁵Cl/³⁷Cl isotopes) in 4-chloro-N-(naphthalen-1-yl)benzamide simplifies spectral interpretation due to characteristic doublet patterns .

- NMR: Aromatic protons in the naphthalene moiety (δ 7.5–8.5 ppm) and the benzamide carbonyl (δ ~165 ppm in ¹³C NMR) are diagnostic .

Biological Activity

4-chloro-N-(naphthalen-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

4-chloro-N-(naphthalen-1-yl)benzamide has the molecular formula and features a chlorine atom attached to a naphthalene ring. Its structure allows it to interact with various biological targets, making it a valuable compound for further study.

The biological activity of 4-chloro-N-(naphthalen-1-yl)benzamide is attributed to its ability to bind to specific proteins or enzymes, altering their activity. This interaction can lead to various physiological effects depending on the target:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in inhibiting carbonic anhydrase, which plays a role in tumor growth regulation.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. The presence of the naphthyl moiety significantly enhances the anticancer activity of these compounds .

Anticancer Properties

Research indicates that 4-chloro-N-(naphthalen-1-yl)benzamide and its derivatives can induce apoptosis in cancer cells. For instance:

- IC50 Values : Some analogues demonstrate IC50 values below 100 μM against cancer cell lines, indicating potent anticancer activity .

- Mechanism of Action : The compounds lead to increased apoptotic cell populations and morphological changes consistent with apoptosis, such as phosphatidylserine translocation and mitochondrial membrane potential alterations .

Antimicrobial Properties

The compound is also being explored for its antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth, although specific mechanisms and efficacy against various pathogens require further investigation.

Case Study 1: Enzyme Inhibition

In a systematic study, researchers evaluated the inhibitory effects of 4-chloro-N-(naphthalen-1-yl)benzamide on carbonic anhydrase. The findings indicated that the compound binds effectively to the active site of the enzyme, leading to a significant reduction in enzyme activity. This inhibition could potentially be applied in therapeutic contexts where modulation of carbon dioxide and bicarbonate levels is crucial.

Case Study 2: Anticancer Activity

A series of experiments were conducted using derivatives of 4-chloro-N-(naphthalen-1-yl)benzamide on human cancer cell lines. The study found that certain modifications to the chemical structure enhanced cytotoxicity significantly. For example, compounds with specific substitutions showed IC50 values as low as 34 μM against HeLa cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-chloro-N-(naphthalen-1-yl)benzamide | Chlorine atom + naphthalene ring | Anticancer, antimicrobial |

| N-(naphthalen-1-yl)benzamide | Lacks chlorine | Lower biological activity |

| 4-chloro-N-(1-naphthyl)benzamide | Slight structural variation | Similar activity but less potent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.